molecular formula C10H7ClN2O2 B12943517 Methyl 6-chloro-1,5-naphthyridine-3-carboxylate

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate

Cat. No.: B12943517
M. Wt: 222.63 g/mol
InChI Key: ACRUHWKVSAFCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound belonging to the naphthyridine family These compounds are characterized by their fused pyridine rings, which confer unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1,5-naphthyridine-3-carboxylate typically involves the condensation of 3-aminopyridine with a suitable carbonyl derivative, followed by cyclization and chlorination steps . Common synthetic routes include:

    Condensation Reaction: 3-aminopyridine reacts with a carbonyl compound under acidic or basic conditions to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the naphthyridine ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Cross-Coupling: Palladium or nickel catalysts in the presence of ligands and bases.

Major Products

The major products formed from these reactions include substituted naphthyridines, oxidized or reduced derivatives, and complex heterocyclic compounds with potential biological activities.

Mechanism of Action

The mechanism of action of methyl 6-chloro-1,5-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription, thereby exhibiting antimicrobial or anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: The parent compound without the chlorine and methyl ester groups.

    6-Chloro-1,5-naphthyridine: Similar structure but lacks the methyl ester group.

    Methyl 1,5-naphthyridine-3-carboxylate: Similar structure but lacks the chlorine atom.

Uniqueness

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate is unique due to the presence of both the chlorine atom and the methyl ester group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

Methyl 6-chloro-1,5-naphthyridine-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, alongside relevant case studies and research findings.

This compound belongs to the naphthyridine class of compounds, which are known for their potential therapeutic applications. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it a versatile building block for synthesizing more complex molecules.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In one study, derivatives of naphthyridine demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Escherichia coli20.00 µg/mL
Pseudomonas aeruginosa25.00 µg/mL

Anticancer Properties

This compound has shown promising anticancer activity in various studies. It has been reported to induce apoptosis in cancer cell lines by activating specific pathways that lead to cell cycle arrest and programmed cell death. For instance, in human myeloid leukemia cells (Kasumi-1), the compound demonstrated an ability to halt the cell cycle at G0/G1 and G2 phases at concentrations of 7 µM and 45 µM respectively .

Case Study: Apoptosis Induction in Cancer Cells

In a controlled study involving Kasumi-1 cells:

  • Concentration : 7 µM induced G0/G1 arrest.
  • Concentration : 45 µM induced G2 arrest.
  • Mechanism : Activation of apoptosis pathways leading to increased expression of pro-apoptotic factors.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been highlighted in recent research. Studies show that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β in vitro and in vivo models. This suggests its potential use in treating inflammatory diseases .

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineConcentration (µM)Inhibition (%)
TNF-α1075
IL-1β1565

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets:

  • Enzyme Inhibition : It inhibits specific enzymes involved in cancer cell proliferation.
  • DNA Binding : The compound can intercalate into DNA, disrupting replication and transcription processes.
  • Cytokine Modulation : It modulates cytokine release from immune cells, thereby influencing inflammation.

Properties

IUPAC Name

methyl 6-chloro-1,5-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-4-8-7(12-5-6)2-3-9(11)13-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRUHWKVSAFCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=N2)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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